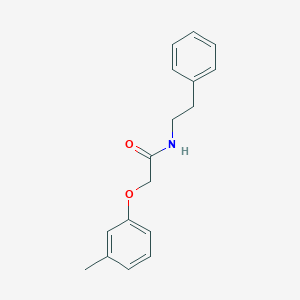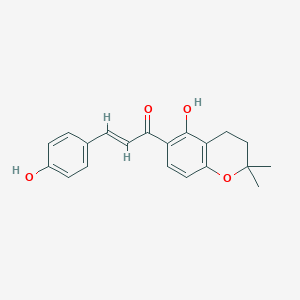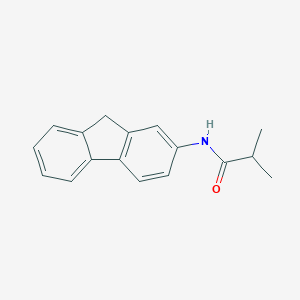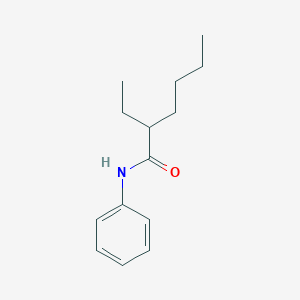
2-ethyl-N-phenylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-phenylhexanamide, also known as N-ethylhexedrone, is a synthetic cathinone that belongs to the class of novel psychoactive substances (NPS). It was first synthesized in 2011 and has gained popularity in recent years due to its stimulant properties. The compound has been found to have a similar chemical structure to other cathinones, such as mephedrone and methcathinone.
Applications De Recherche Scientifique
2-ethyl-N-phenylhexanamide has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties similar to other cathinones, such as increased locomotor activity and increased dopamine release. Studies have also shown that 2-ethyl-N-phenylhexanamide has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that the compound may have potential therapeutic applications for the treatment of dopamine-related disorders, such as attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
The exact mechanism of action of 2-ethyl-N-phenylhexanamide is not fully understood. However, it is believed to work by increasing the release of dopamine in the brain. This results in increased feelings of pleasure and reward, as well as increased motivation and focus. The compound also has a high affinity for the dopamine transporter, which prevents the reuptake of dopamine and prolongs its effects.
Effets Biochimiques Et Physiologiques
2-ethyl-N-phenylhexanamide has been found to have a number of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, as well as increased body temperature. The compound has also been found to have an effect on the immune system, with studies showing that it can increase the production of cytokines, which are important for the body's immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethyl-N-phenylhexanamide in lab experiments is its relatively simple synthesis method. This makes it easy to produce in a laboratory setting. However, one limitation is that the compound is a novel psychoactive substance, which means that there is limited information available on its long-term effects. Researchers must exercise caution when using the compound in experiments and ensure that appropriate safety measures are in place.
Orientations Futures
There are a number of future directions for research on 2-ethyl-N-phenylhexanamide. One area of interest is its potential therapeutic applications for the treatment of dopamine-related disorders, such as ADHD. Further research is needed to fully understand the compound's mechanism of action and its long-term effects on the body. Additionally, research could be conducted on the synthesis of analogs of 2-ethyl-N-phenylhexanamide to explore their potential therapeutic applications. Overall, 2-ethyl-N-phenylhexanamide is a compound with a number of interesting scientific research applications and future directions for study.
Méthodes De Synthèse
The synthesis of 2-ethyl-N-phenylhexanamide involves the reaction of 2-bromohexane with phenylacetone in the presence of sodium amide. The resulting product is then reduced with lithium aluminum hydride to produce the final compound. The synthesis of 2-ethyl-N-phenylhexanamide is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
62685-93-2 |
|---|---|
Nom du produit |
2-ethyl-N-phenylhexanamide |
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2-ethyl-N-phenylhexanamide |
InChI |
InChI=1S/C14H21NO/c1-3-5-9-12(4-2)14(16)15-13-10-7-6-8-11-13/h6-8,10-12H,3-5,9H2,1-2H3,(H,15,16) |
Clé InChI |
ODOHCTRASGIVSU-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1 |
SMILES canonique |
CCCCC(CC)C(=O)NC1=CC=CC=C1 |
Autres numéros CAS |
56935-95-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



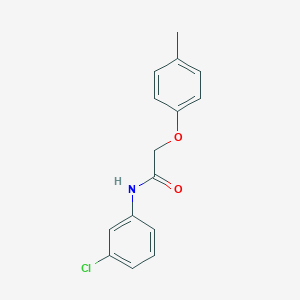
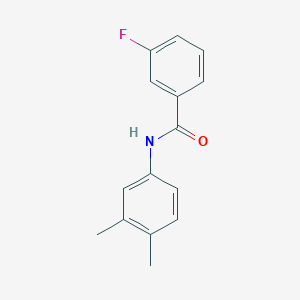
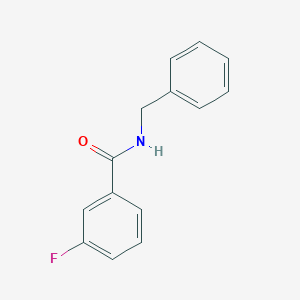
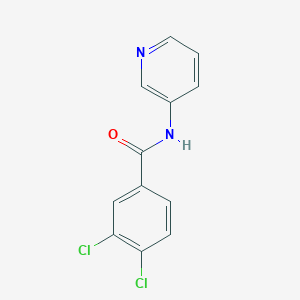

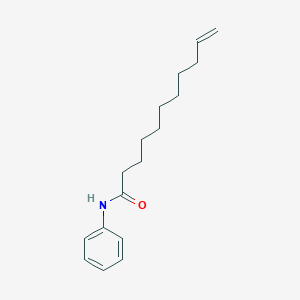
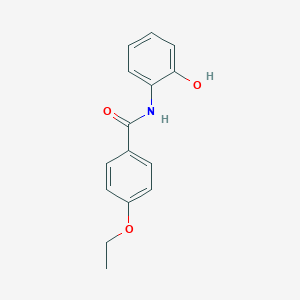
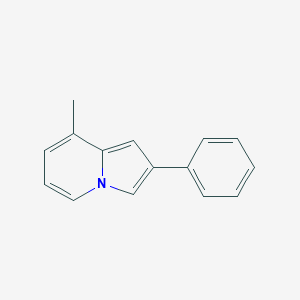
![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
